1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
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Overview
Description
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a complex organic compound with a unique structure that combines a dioxolane ring and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol typically involves multiple steps, starting with the preparation of the dioxolane ring and the phenoxy group separately. The dioxolane ring can be synthesized from glycerol derivatives, while the phenoxy group can be prepared from phenol derivatives. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a base catalyst and an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common reagents used in the industrial production include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or toluene.
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The dioxolane ring and phenoxy group contribute to the compound’s ability to bind to these targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 4-(2-Methoxyethyl)phenol
- 1,3-Dioxolane derivatives
Uniqueness
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is unique due to its combination of a dioxolane ring and a phenoxy group, which imparts specific chemical and biological properties. This combination allows the compound to participate in a variety of reactions and interact with different molecular targets, making it a versatile tool in scientific research.
Properties
IUPAC Name |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6/c1-18(2)23-13-17(24-18)12-21-10-15(19)11-22-16-6-4-14(5-7-16)8-9-20-3/h4-7,15,17,19H,8-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHMGMMNENWSML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC(COC2=CC=C(C=C2)CCOC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126269 |
Source
|
Record name | 2-Propanol, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163685-40-3 |
Source
|
Record name | 2-Propanol, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163685-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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